Ethyl myristate

Catalog No.
S586414
CAS No.
124-06-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl myristate

CAS Number

124-06-1

Product Name

Ethyl myristate

IUPAC Name

ethyl tetradecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC

Solubility

Slightly soluble in ether
1ml in 1ml 95% ethanol (in ethanol)

Synonyms

Tetradecanoic Acid Ethyl Ester; Myristic Acid Ethyl Ester; Ethyl Tetradecanoate; NSC 8917; Nikkol BM;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC

Ethyl tetradecanoate has various applications in scientific research, including:

Biological Research:

  • Cellular signaling: Ethyl tetradecanoate can act as a signaling molecule in cells, influencing various cellular processes. For example, studies have shown that it can activate protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation [].
  • Membrane fluidity: Ethyl tetradecanoate can interact with cell membranes, affecting their fluidity and permeability. This property makes it useful in studies investigating membrane-related processes like transport and signaling [].

Pharmaceutical Research:

  • Drug delivery: Ethyl tetradecanoate is being explored as a potential carrier molecule for drug delivery. Its lipophilic nature allows it to penetrate cell membranes, potentially delivering drugs intracellularly [].
  • Cosmetics: Due to its emollient properties, ethyl tetradecanoate is sometimes used in cosmetic formulations as a skin softener and lubricant [].

Food Science:

  • Flavoring agent: Ethyl tetradecanoate is a natural component of some fruits and dairy products, contributing to their characteristic flavors and aromas [].

Ethyl myristate, also known as ethyl tetradecanoate, is a fatty acid ethyl ester derived from the esterification of myristic acid and ethanol. It has the molecular formula C16H32O2C_{16}H_{32}O_{2} and a molecular weight of approximately 256.42 g/mol. Ethyl myristate is a colorless to pale yellow liquid with a characteristic odor and is insoluble in water but soluble in organic solvents. Its boiling point is around 295 °C, and it has a melting point of 12.3 °C .

Typical for esters, including hydrolysis, transesterification, and saponification.

  • Hydrolysis: Ethyl myristate can react with water in the presence of an acid or base to yield myristic acid and ethanol.
  • Transesterification: It can react with other alcohols to form different fatty acid esters.
  • Saponification: In the presence of a strong base, it can be converted into glycerol and fatty acids.

These reactions are crucial for its applications in both industrial processes and biological systems.

Ethyl myristate exhibits several biological activities, primarily due to its structure as a fatty acid ester. It has been studied for its potential anti-inflammatory properties and is used in various cosmetic formulations as an emollient and skin-conditioning agent. Additionally, it has shown antimicrobial activity against certain pathogens .

Ethyl myristate can be synthesized through several methods:

  • Conventional Esterification: This involves the reaction of myristic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The process typically requires heating and may involve solvent extraction to purify the product .
  • Enzymatic Synthesis: Using immobilized lipases, ethyl myristate can be produced through enzymatic esterification of myristic acid with ethanol under mild conditions, which is often more environmentally friendly compared to chemical methods .
  • Sonication Method: A modern approach involves sonication, where myristic acid is reacted with ethanol using ultrasonic waves to enhance the reaction rate and yield .

Ethyl myristate has various applications across different industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Pharmaceuticals: Acts as a solvent or carrier for drug formulations.
  • Food Industry: Utilized as a flavoring agent and food additive due to its fatty acid profile.
  • Industrial Uses: Employed in the production of surfactants and lubricants.

Studies have indicated that ethyl myristate interacts with biological membranes, enhancing the permeability of certain compounds across lipid bilayers. This property makes it valuable in drug delivery systems where improved absorption of therapeutic agents is desired . Furthermore, its low toxicity profile supports its use in various consumer products.

Ethyl myristate belongs to a class of compounds known as fatty acid esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl palmitateC16H32O2Derived from palmitic acid; lower melting point than ethyl myristate.
Ethyl laurateC12H24O2Shorter carbon chain; used primarily in food applications.
Ethyl stearateC18H36O2Longer carbon chain; solid at room temperature, used in cosmetics for thickening agents.
Ethyl oleateC18H34O2Contains a double bond; used in pharmaceutical formulations for solubilizing drugs.

Ethyl myristate stands out due to its balance between hydrophobicity and solubility in organic solvents, making it versatile for both cosmetic and pharmaceutical applications.

Physical Description

Liquid
Colourless to pale yellow liquid with a waxy odour reminiscent of orris

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 g/mol

Monoisotopic Mass

256.240230259 g/mol

Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg

Heavy Atom Count

18

Density

0.857-0.862

Appearance

Assay:>98%A solution in ethanol

Melting Point

12.3 °C

UNII

6995S49749

Other CAS

124-06-1

Wikipedia

Ethyl myristate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Solvent

General Manufacturing Information

Tetradecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Patáková-Jůzlová, P.; Řezanka, T.; Víden, I.; Identification of volatile metabolites from rice fermented by the fungus Monascus purpureus (Ang-kak), Folia Microbiologica, 434, 407-410. DOI:10.1007/bf02818582

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